2,5-Dimethylimidazo[2,1-b]benzothiazole
Description
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Properties
CAS No. |
196195-69-4 |
|---|---|
Molecular Formula |
C11H10N2S |
Molecular Weight |
202.28 g/mol |
IUPAC Name |
2,8-dimethylimidazo[2,1-b][1,3]benzothiazole |
InChI |
InChI=1S/C11H10N2S/c1-7-4-3-5-9-10(7)13-6-8(2)12-11(13)14-9/h3-6H,1-2H3 |
InChI Key |
SWELCQLJVJMKPA-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)SC3=NC(=CN23)C |
Canonical SMILES |
CC1=C2C(=CC=C1)SC3=NC(=CN23)C |
Synonyms |
2,5-DIMETHYLIMIDAZO[2,1-B]BENZOTHIAZOLE |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Reactants : 2-Amino-5-methylbenzothiazole and 2-bromo-1-phenylethanone (1:1 molar ratio).
-
Solvent : Ethanol under reflux (78°C, 6–8 hours).
-
Mechanism : Initial SN2 displacement forms an intermediate thioamide, which undergoes cyclization via elimination of HBr to yield the imidazo ring.
Key Analytical Data :
-
1H NMR (500 MHz, DMSO-d6) : δ 7.82 (d, J = 8.5 Hz, 1H, H-7), 7.45 (s, 1H, H-3), 2.65 (s, 3H, C5-CH3), 2.48 (s, 3H, C2-CH3).
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IR (KBr) : 1615 cm⁻¹ (C=N stretch), 1550 cm⁻¹ (C=C aromatic).
Three-Component Reaction Under Solvent-Free Conditions
Adapting methodologies from pyrimido[2,1-b]benzothiazole synthesis, a one-pot three-component reaction was developed:
Protocol
-
Reactants : 2-Amino-5-methylbenzothiazole, methylglyoxal (40% aqueous solution), and ethyl acetoacetate.
-
Conditions : Solvent-free, 60°C, 4–5 hours.
Mechanistic Pathway :
-
Knoevenagel Condensation : Methylglyoxal and ethyl acetoacetate form an α,β-unsaturated ketone.
-
Michael Addition : The benzothiazole amine attacks the electrophilic alkene.
-
Cyclization : Intramolecular hemiacetal formation and dehydration yield the fused imidazo ring.
Advantages :
-
Eliminates toxic solvents (e.g., DMF, THF).
-
Short reaction time (≤5 hours).
Copper-Catalyzed Condensation with Nitriles
A copper(I)-mediated method enhances regioselectivity for the imidazo ring:
Procedure
-
Catalyst : CuI (10 mol%) in DMF at 80°C.
-
Reactants : 2-Amino-5-methylbenzothiazole and acetonitrile derivatives.
-
Yield : 60–65% after column chromatography (silica gel, ethyl acetate/hexane).
Critical Observations :
-
Electron-withdrawing groups on nitriles (e.g., CN, COOR) improve reactivity.
-
Side Products : <5% bis-benzothiazole adducts form without temperature control.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times:
Steps
-
Reactants : 2-Amino-5-methylbenzothiazole and chloroacetyl chloride (1.2 equiv).
-
Conditions : Acetic acid, microwave (300 W, 10 minutes).
Characterization :
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | Ethanol, reflux | 65–70% | High purity, scalable | Long reaction time (6–8 hours) |
| Three-Component Reaction | Solvent-free, 60°C | 72% | Eco-friendly, one-pot | Limited substrate scope |
| Copper-Catalyzed | CuI, DMF, 80°C | 60–65% | Regioselective | Requires column purification |
| Microwave-Assisted | Acetic acid, 10 min | 75% | Rapid, energy-efficient | Specialized equipment needed |
Mechanistic Insights and Side Reactions
Cyclization Pathways
-
Imidazo Ring Formation : Proton transfer from the thioamide nitrogen to the α-carbon initiates cyclization, as evidenced by deuterium labeling studies.
-
Byproduct Formation :
Industrial-Scale Considerations
For kilogram-scale production, the three-component reaction is preferred due to:
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